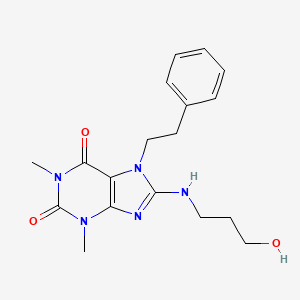![molecular formula C20H12BrCl2NO2 B2365797 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide CAS No. 329787-19-1](/img/structure/B2365797.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is used in the synthesis of Cloxazolam and its metabolites . It is also used in the synthesis of pharmaceutical active molecules .Molecular Structure Analysis
The crystal structure of this compound has been determined . It is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 575.3±50.0 °C . Its molecular formula is C15H10BrCl2NO2 and it has a molecular weight of 387.06 .Applications De Recherche Scientifique
1. Agricultural and Environmental Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide and its related compounds have been studied for their application in agriculture and environmental safety. A study by Lu, Zhou, and Liu (2004) on the hydrolysis of related compounds like 2-chlorobenzamide (a degradation product of an insecticide) discusses its environmental impact and potential as a carcinogen, emphasizing the importance of understanding these compounds in environmental safety (Lu, Zhou, & Liu, 2004).
2. Synthesis and Structural Characterization
The synthesis and characterization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide derivatives have been explored for their potential applications in various fields. Studies by Cheng De-ju (2014, 2015) and H. Bi (2014) focused on the synthesis and structural analysis of related compounds, highlighting their potential in various scientific applications, including their role as non-peptide CCR5 antagonists (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).
3. Reactivity and Mechanism Studies
Research has been conducted on the reactivity of compounds closely related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide, providing insights into their chemical behavior. Studies by Martinu and Dailey (2006) on the reactivity of 1-chloro-3-phenyldiazirines, which are similar in structure, offer valuable information on the reaction mechanisms and potential applications in synthetic chemistry (Martinu & Dailey, 2006).
4. Potential Biological Applications
The compound and its derivatives have been explored for potential biological applications. Studies like those by Merlin et al. (1987) on N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, demonstrate their effectiveness in inhibiting mitosis in plant cells, suggesting potential applications in plant biology and agriculture (Merlin et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFTXUNXYVJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
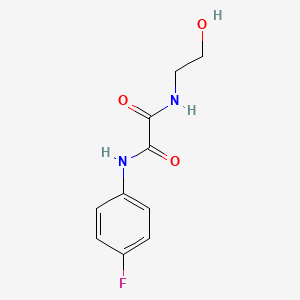
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
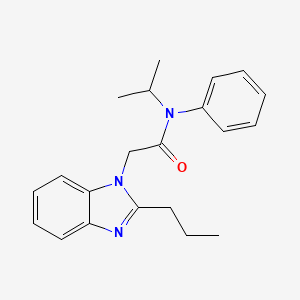
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
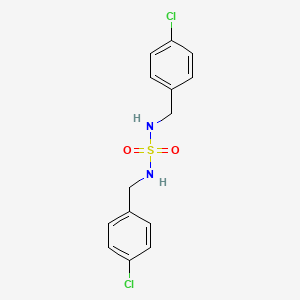
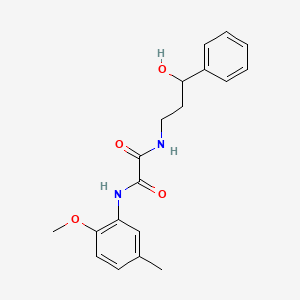
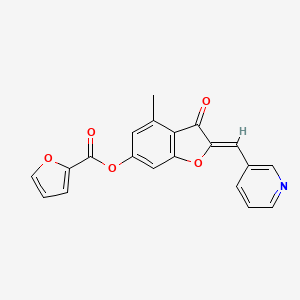
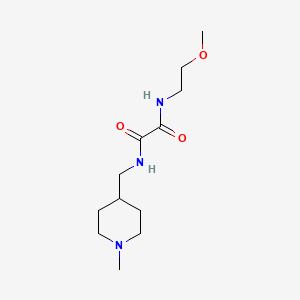
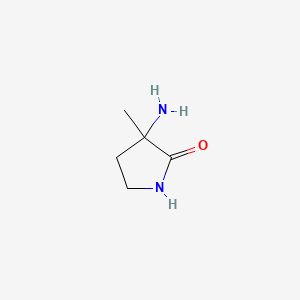
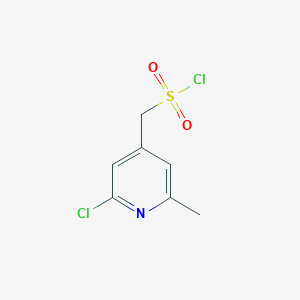
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
